![molecular formula C14H17N3O2 B2690149 3-Benzyl-1,3,8-triaza-spiro[4.5]decane-2,4-dione CAS No. 169206-62-6](/img/structure/B2690149.png)

3-Benzyl-1,3,8-triaza-spiro[4.5]decane-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

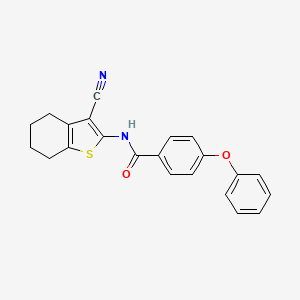

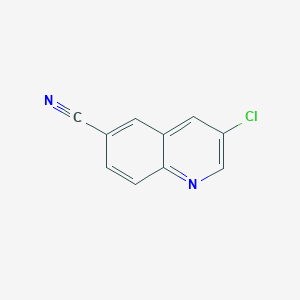

3-Benzyl-1,3,8-triaza-spiro[4.5]decane-2,4-dione is a chemical compound with the linear formula C14H17N3O2 . It is used as a research reagent in the synthesis of spirohydantoins from basic heterocyclic ketones .

Synthesis Analysis

The synthesis of 3-Benzyl-1,3,8-triaza-spiro[4.5]decane-2,4-dione involves the use of basic heterocyclic ketones . The hybrid DFT method with Becke’s three-parameter functional and the nonlocal correlation provided by the Lee, Yang and Parr expression (B3LYP) was used for optimization, employing the 6−31+G (d,p) basis set .Molecular Structure Analysis

The molecular structure of 3-Benzyl-1,3,8-triaza-spiro[4.5]decane-2,4-dione is represented by the InChI code: 1S/C14H17N3O2/c18-12-14(6-8-15-9-7-14)16-13(19)17(12)10-11-4-2-1-3-5-11/h1-5,15H,6-10H2,(H,16,19) .Physical And Chemical Properties Analysis

The molecular weight of 3-Benzyl-1,3,8-triaza-spiro[4.5]decane-2,4-dione is 259.31 . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

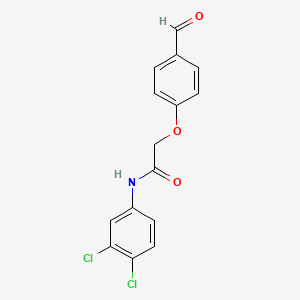

Research on related chemical structures, such as triazaspirodecane derivatives, has explored their synthesis and chemical properties. For example, the work by Liang et al. (2007) introduced a method for preparing and bonding the monomer and polymer forms of a compound similar to 3-Benzyl-1,3,8-triaza-spiro[4.5]decane-2,4-dione to surfaces like silica gel particles and cellulose. This process rendered the treated materials antimicrobial after treatment with dilute sodium hypochlorite solutions, showcasing a potential application in creating antimicrobial surfaces (Liang, J., Barnes, K., Akdag, A., Worley, S. D., Lee, J., Broughton, R., & Huang, T. (2007)).

Pharmacological Applications

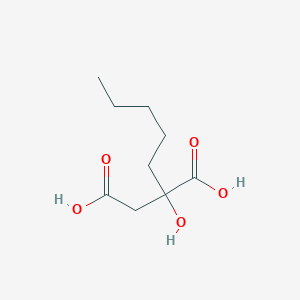

Another significant area of research is the pharmacological applications of triazaspirodecane derivatives. Váchal et al. (2012) described 1,3,8-triazaspiro[4.5]decane-2,4-diones as a class of pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes, relevant for treating anemia. This discovery underscores the compound's role in stimulating erythropoietin (EPO) production, a key factor in addressing anemia (Váchal, P., Miao, S., Pierce, J., et al. (2012)).

Material Science Applications

The synthesis and application of spiro compounds also extend to material sciences, demonstrating unique properties that could be leveraged in creating new materials with specific functionalities. For instance, the development of liquid-crystalline compounds containing tricyclo(4.4.0.03,8)-decane (twistane) and spiro (3.3) heptane ring systems by Geivandov et al. (1987) highlights the potential of spiro compounds in designing materials with desired thermal and mesomorphic properties (Geivandov, R. C., Lastochkina, S. O., Goncharova, I., et al. (1987)).

Propiedades

IUPAC Name |

3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c18-12-14(6-8-15-9-7-14)16-13(19)17(12)10-11-4-2-1-3-5-11/h1-5,15H,6-10H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRLGNVYLYHGDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2690067.png)

![3-Cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-1,2,4-oxadiazole](/img/structure/B2690068.png)

![N-(3,4-dimethoxyphenethyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2690073.png)

![N-(2-(methylthio)benzo[d]thiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2690074.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2690079.png)

![2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2690081.png)

![7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B2690088.png)